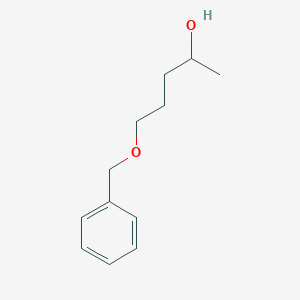

5-(Benzyloxy)pentan-2-ol

Übersicht

Beschreibung

5-(Benzyloxy)pentan-2-ol is a chemical compound that has been the subject of various synthetic studies due to its potential as an intermediate in the production of pharmacologically relevant molecules. The compound features a benzyl ether group attached to a five-carbon chain with a hydroxyl functional group at the second carbon, indicating its alcohol nature.

Synthesis Analysis

The synthesis of derivatives of 5-(Benzyloxy)pentan-2-ol has been explored in several studies. For instance, a kinetic resolution of a related silyloxy-pentanol compound was achieved using Lipase TL at low temperatures, yielding high enantiomeric purity of the (S)-alcohol and (R)-acetate forms. These were further converted to piperazic acid derivatives, which are of interest in medicinal chemistry . Another study reported the synthesis of 1-amino-5-(benzyloxy)pentan-3-ol from 1-(benzyloxy)but-3-ene, which was then used to create nucleoside analogues for antiviral evaluation . Additionally, benzyl 5-(diisopropoxyphosphoryl)pentanoate, a derivative of 5-(Benzyloxy)pentan-2-ol, was synthesized from 5-bromopentanoic acid and characterized by NMR and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)pentan-2-ol derivatives has been elucidated using various spectroscopic techniques. For example, the stereochemistry of novel 2-alkenyl tetrahydro-1-benzazepines, which could be synthesized from compounds related to 5-(Benzyloxy)pentan-2-ol, was determined by NMR analysis and X-ray diffraction . The configuration of benzyl 2-deoxy-3,5-di-O-methyl-1,4-dithio-l-threo-pentofuranoside, another derivative, was assigned using NOE measurements .

Chemical Reactions Analysis

The reactivity of 5-(Benzyloxy)pentan-2-ol and its derivatives has been explored in various chemical reactions. The compound has been used as a starting material for the synthesis of nucleoside analogues, which involved epoxidation and regiospecific opening of the epoxide . In another study, the Gould-Jacobs reaction was employed to react amino-substituted benzoxazoles with ethoxymethylene derivatives, leading to the formation of various substitution products . Moreover, an oxidative radical 1,2-alkylarylation of alkenes with α-C(sp3)-H bonds of acetonitriles was demonstrated, which is a metal-free method that could potentially be applied to 5-(Benzyloxy)pentan-2-ol derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Benzyloxy)pentan-2-ol are not detailed in the provided papers, the studies do provide insights into the properties of related compounds. For instance, the solubility and reactivity of the compound in enzymatic reactions , its behavior in nucleophilic reactions , and its potential as an enzyme inhibitor can be inferred. The characterization of these compounds typically involves NMR, mass spectrometry, and other spectroscopic methods to determine their structure and purity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleoside Analogues

- A study by Legraverend et al. (1990) focused on the synthesis of 3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol, a derivative of 5-(Benzyloxy)pentan-2-ol, for antiviral evaluation. However, most compounds showed no significant antiviral activity against HSV-1, HCMV, and HIV-1, except for one guanine derivative (Legraverend et al., 1990).

Development of Antimicrobial Agents

- Research by Dzhafarov et al. (2010) involved synthesizing new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane from 1-(propylsulfanyl)pentan-2-ol. These compounds were tested for their antimicrobial properties in lubricating oils and against bacteria and fungi (Dzhafarov et al., 2010).

Stereo-Controlled Synthesis for Imino-Sugars

- Guo et al. (2013) reported an effective and stereo-controlled synthesis of 1,3,4-tris(benzyloxy)-2,5-diiodopentane from 2,3,5-tris(benzyloxy)pentane-1,4-diol, demonstrating its application in synthesizing five-membered aza-sugar with high yield (Guo et al., 2013).

Research in Organic Chemistry

- Basar et al. (2013) explored the reactions of 5-benzyloxy-4-methylpent-2-enyl(tributyl)stannane with aldehydes, demonstrating stereoselective reactions and the potential for synthesizing aliphatic compounds with specific stereogenic centers (Basar et al., 2013).

Investigations in Biochemistry

- A study by Badalassi et al. (2002) involved synthesizing a chromogenic amino acid from ethyl (E)-4-benzyloxypent-2-enoate for use in HIV-protease assays, indicating the compound's potential in developing diagnostic tools (Badalassi et al., 2002).

Diastereoselective Synthesis Studies

- Yokoyama et al. (1991) conducted research on the diastereoselective synthesis of 5-benzyloxy-2,4-dimethyl-1,3-pentanediols, showing the potential of 5-(Benzyloxy)pentan-2-ol derivatives in stereochemistry and synthesis (Yokoyama et al., 1991).

Safety and Hazards

The compound is classified as a warning under the GHS classification. It is harmful if inhaled and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

5-phenylmethoxypentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAOYJYQYFYYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)pentan-2-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)

![Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2501716.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)

![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)